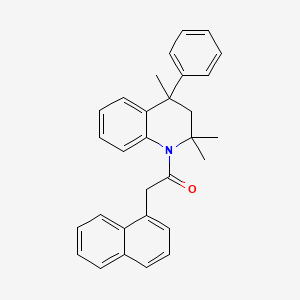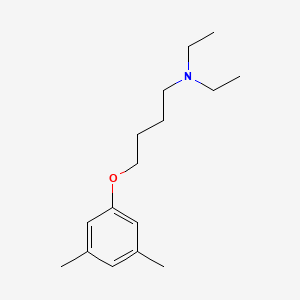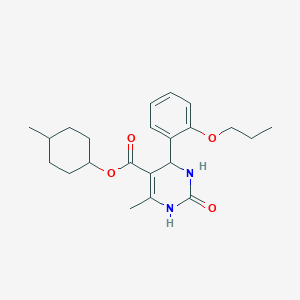![molecular formula C18H19NOS B5056066 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in numerous fields. This compound is also known as PTQ and is a member of the tetrahydroquinoline family. PTQ has a unique structure that makes it an attractive candidate for various research and development projects.
作用机制
The mechanism of action of PTQ is not fully understood. However, studies have shown that PTQ can interact with various proteins and enzymes in the body, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PTQ has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. PTQ has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of PTQ is its unique structure, which makes it an attractive candidate for various research and development projects. PTQ is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of PTQ is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are numerous future directions for research involving PTQ. One potential area of research is the development of new PTQ derivatives with improved properties. Another area of research is the investigation of PTQ's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PTQ and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with numerous potential applications in various fields. PTQ has shown promising results in the treatment of cancer and other diseases, and has been studied for its potential applications in organic synthesis and material science. Further research is needed to fully understand the mechanism of action of PTQ and its potential applications in various fields.
合成方法
PTQ can be synthesized through a multistep process involving the reaction of 3-phenylthiopropanoic acid with cyclohexanone. This reaction results in the formation of 3-(phenylthio)propanoic acid, which is then converted to 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline through the use of a catalyst and hydrogenation.
科学研究应用
PTQ has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PTQ has shown promising results in the treatment of cancer and other diseases. Studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. In organic synthesis, PTQ has been used as a building block for the synthesis of various compounds. In material science, PTQ has been studied for its potential applications in the development of new materials with unique properties.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(12-14-21-16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSYVQFOOFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055994.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5056001.png)


![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5056016.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5056033.png)
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)